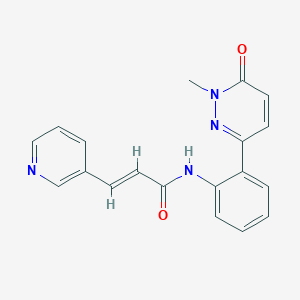

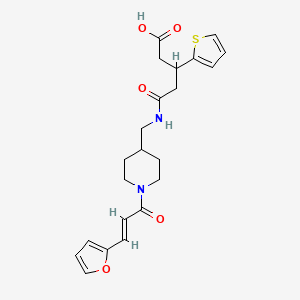

![molecular formula C17H14ClNO4S2 B2420403 Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-78-4](/img/structure/B2420403.png)

Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of sulfonamide derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

A series of new thieno[2,3-d]pyrimidines were synthesized, highlighting the versatility of thiophene derivatives in producing compounds with potential biological activities. One study detailed the synthesis process starting from Ethyl 2-amino-5-ethylthiophene-3-carboxylate, leading to compounds exhibiting inhibitory activities against the root and stalk of certain plants at specific dosages. This suggests the compound's utility in agricultural chemical research (Wang, Zheng, Liu, & Chen, 2010).

Antimicrobial Evaluation

Another research focus is on the antimicrobial properties of synthesized thiophene derivatives. For instance, compounds synthesized from ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate showed promising antimicrobial activities, underscoring the potential of such compounds in developing new antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of thiophene derivatives have also been explored. A study on the photoarylation-photoisomerization of halothiazoles, resulting in ethyl 2-arylthiazole-5-carboxylates, highlighted their potential as singlet-oxygen sensitizers. These properties are crucial for understanding the interaction of these compounds with light, which can be applied in photodynamic therapy and the development of photoresponsive materials (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Photochemically Induced Radical Alkenylation

The utility of thiophene derivatives extends to photochemically induced radical alkenylation, demonstrating a metal-free method for the direct extension of carbon skeletons. This process is significant for synthesizing complex natural products and pharmaceuticals, indicating the broad applicability of such compounds in organic synthesis and drug development (Amaoka, Nagatomo, Watanabe, Tao, Kamijo, & Inoue, 2014).

Anticancer Activity

Some novel thiophene and benzothiophene derivatives have been synthesized with the aim of evaluating their anticancer activity. The results revealed that specific derivatives exhibited significant activity against various tumor cell lines, suggesting their potential as anticancer agents. This research contributes to the ongoing search for new therapeutic compounds in oncology (Mohareb, Abdallah, Helal, & Shaloof, 2016).

properties

IUPAC Name |

ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-12-7-5-6-11(18)10-12/h3-10,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBTKGEDCUXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

![1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2420331.png)

![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)